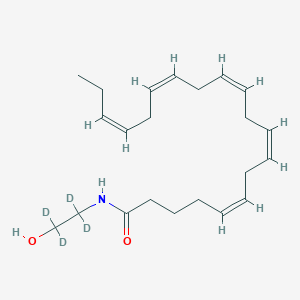

Eicosapentaenoyl Ethanolamide-d4

Übersicht

Beschreibung

Eicosapentaenoyl Ethanolamide-d4 is a deuterium-labeled analog of Eicosapentaenoyl Ethanolamide, an omega-3 fatty acid derivative. This compound is part of the N-acylethanolamine family and acts as a cannabinoid receptor agonist. It is primarily used as an internal standard in mass spectrometry for the quantification of Eicosapentaenoyl Ethanolamide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eicosapentaenoyl Ethanolamide-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Eicosapentaenoyl Ethanolamide molecule. The deuterium atoms are typically introduced at specific positions to create the labeled compound. The synthesis involves the reaction of Eicosapentaenoic acid with ethanolamine in the presence of deuterium-labeled reagents .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The compound is typically produced in specialized facilities equipped to handle isotopically labeled chemicals .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eicosapentaenoylethanolamid-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion vollständig gesättigte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Eicosapentaenoylethanolamid-d4 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Eicosapentaenoylethanolamid verwendet.

Biologie: Wird hinsichtlich seiner Rolle bei der zellulären Signalübertragung und metabolischen Wegen untersucht.

Medizin: Wird hinsichtlich seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und antiproliferativer Eigenschaften, untersucht.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt .

5. Wirkmechanismus

Eicosapentaenoylethanolamid-d4 übt seine Wirkung aus, indem es als Agonist des Cannabinoid-Rezeptors wirkt. Es bindet an die Cannabinoid-Rezeptoren CB1 und CB2 und moduliert verschiedene physiologische Prozesse. Die Verbindung wirkt auch als Stoffwechselsignal und beeinflusst die Nährstoffverfügbarkeit und die Lebensdauerverlängerung. Es wurde gezeigt, dass es die durch diätetische Einschränkung induzierte Lebensdauerverlängerung in bestimmten Organismen hemmt .

Ähnliche Verbindungen:

Docosahexaenoylethanolamid-d4: Eine weitere deuteriummarkierte N-Acylethanolamin mit ähnlichen Anwendungen.

Nervonoylethanolamid-d4: Eine verwandte Verbindung mit unterschiedlichen physiologischen Wirkungen

Einzigartigkeit: Eicosapentaenoylethanolamid-d4 ist aufgrund seiner spezifischen Deuteriummarkierung einzigartig, die seine Stabilität erhöht und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Seine Rolle als Agonist des Cannabinoid-Rezeptors und Stoffwechselsignal unterscheidet es weiter von anderen ähnlichen Verbindungen .

Wirkmechanismus

Eicosapentaenoyl Ethanolamide-d4 exerts its effects by acting as a cannabinoid receptor agonist. It binds to cannabinoid receptors CB1 and CB2, modulating various physiological processes. The compound also acts as a metabolic signal, influencing nutrient availability and lifespan extension. It has been shown to inhibit dietary restriction-induced lifespan extension in certain organisms .

Vergleich Mit ähnlichen Verbindungen

Docosahexaenoyl Ethanolamide-d4: Another deuterium-labeled N-acylethanolamine with similar applications.

Nervonoyl Ethanolamide-d4: A related compound with distinct physiological effects

Uniqueness: Eicosapentaenoyl Ethanolamide-d4 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. Its role as a cannabinoid receptor agonist and metabolic signal further distinguishes it from other similar compounds .

Biologische Aktivität

Eicosapentaenoyl ethanolamide-d4 (EPEA-d4) is a deuterated form of eicosapentaenoyl ethanolamide (EPEA), which is an endocannabinoid-like compound derived from eicosapentaenoic acid (EPA). This compound has garnered attention due to its potential biological activities, particularly in inflammation modulation and neuroprotection. This article provides a comprehensive overview of the biological activity of EPEA-d4, including relevant research findings, case studies, and data tables.

Structure and Metabolism

EPEA-d4 is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in biological samples. EPEA itself is known to activate cannabinoid receptors, particularly CB1 and CB2, influencing various physiological processes such as pain perception, appetite regulation, and immune response.

Metabolic Pathways:

EPEA is metabolized by cytochrome P450 enzymes, particularly CYP2J2, which converts it into bioactive metabolites like 17,18-epoxyeicosatetraenoic acid (17,18-EpETE) and its ethanolamide derivative (17,18-EpETE-EA) . These metabolites exhibit anti-inflammatory properties and contribute to the resolution of inflammation.

Biological Activities

Research indicates that EPEA-d4 possesses multiple biological activities:

- Anti-inflammatory Effects: EPEA-d4 has been shown to suppress pro-inflammatory mediators in various models of inflammation. For instance, it reduces the levels of leukotriene B4 (LTB4) and prostaglandin D2 (PGD2), which are associated with inflammatory responses .

- Neuroprotective Properties: EPEA-d4 may play a role in neuroinflammation and neuroprotection. Studies suggest that it can modulate endocannabinoid signaling in the central nervous system, potentially serving as a therapeutic target for neurodegenerative diseases .

- Regulation of Brown Adipose Tissue (BAT): Recent findings indicate that EPEA levels correlate with BAT activity. In subjects with active BAT, concentrations of EPEA decreased significantly during cold exposure, suggesting a role in energy metabolism .

Quantitative Analysis

Recent studies have developed methodologies for the quantitative profiling of EPEA-d4 in human plasma using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). These methods allow for precise measurement of EPEA-d4 levels alongside other lipid mediators .

Table 1: Quantitative Recovery Rates of EPEA-d4 in Biological Samples

| Compound | Low Concentration (%) | Medium Concentration (%) | High Concentration (%) |

|---|---|---|---|

| This compound | 86 ± 7 | 100 ± 7 | 102 ± 8 |

Case Studies

- Neuroinflammation Study: A study involving cerebrospinal fluid samples demonstrated the presence of EPEA-d4 at nanomolar concentrations, indicating its potential role as a biomarker for neuroinflammatory conditions .

- Obesity Treatment Research: In clinical settings, the modulation of endocannabinoids like EPEA-d4 has been investigated for its implications in obesity management through its effects on BAT activity .

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKKNJPJQKTXIT-CFUIKADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401133450 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-41-0 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.